2-(4-Chlorobenzoyl)benzoic acid
Overview
Description
2-(4-Chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3. It is a white to off-white powder that is widely used as an industrial fine chemical raw material, particularly in the resins and polymer industry . This compound is known for its photoluminescence properties when forming complexes with europium and terbium .
Mechanism of Action
Target of Action
2-(4-Chlorobenzoyl)benzoic acid is a complex organic compound that has been used in the preparation of bisphthalazinone monomers . These monomers are essential for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these polymers.
Mode of Action
It is known to form complexes with europium and terbium . These complexes have photoluminescence properties , which suggests that the compound may interact with its targets through a photochemical mechanism.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of phthalazinone containing polymers
Result of Action
The primary result of the action of this compound is the synthesis of phthalazinone containing polymers . These polymers have a variety of potential applications, including use in the production of high-performance materials.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, its stability and reactivity could be influenced by the presence of light, given its photoluminescence properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound forms complexes with europium and terbium, exhibiting photoluminescence properties . This suggests that 2-(4-Chlorobenzoyl)benzoic acid may interact with certain enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Molecular Mechanism
It is known to form complexes with europium and terbium , suggesting that it may exert its effects at the molecular level through binding interactions with these or other biomolecules. Specific details about these interactions, such as enzyme inhibition or activation and changes in gene expression, are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Chlorobenzoyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of benzoyl chloride with 4-chloronitrobenzene, followed by reduction and hydrolysis . Another method involves the use of 2-chloro-3-(4-chlorophenyl)-3-phenylpropenoic acid as a starting material .
Industrial Production Methods: In industrial settings, the compound is often produced through a multi-step reaction process. This typically includes the use of thionyl chloride and aqueous potassium permanganate in the presence of sodium hydroxide and pyridine . The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as zinc metal and acetic acid.
Substitution: The chloride group in the compound can be substituted by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc metal and acetic acid.
Substitution: Ammonia or other nucleophiles under elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2-(4-Chlorobenzoyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chlorobenzoic acid
- 2-Bromobenzoic acid
- 3-Nitrobenzoic acid
- 4-(Phenylazo)benzoic acid
Comparison: 2-(4-Chlorobenzoyl)benzoic acid is unique due to its ability to form photoluminescent complexes with europium and terbium, which is not a common property among similar compounds . Additionally, its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-(4-chlorobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECCEXWKFHHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058927 | |
Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-56-3, 60839-51-2 | |
Record name | 2-(4-Chlorobenzoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4'-Chlorobenzoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060839512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorobenzoyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7825 | |
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Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorobenzoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(4'-CHLOROBENZOYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U7W4YOY3R | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(4-Chlorobenzoyl)benzoic acid and how do they influence its crystal structure?
A1: this compound (C14H9ClO3) is characterized by two aromatic rings connected by a carbonyl group and a carboxylic acid group. [] The presence of these functional groups enables the molecule to form strong intermolecular interactions, specifically O—H⋯O and C—H⋯O hydrogen bonds. [] These interactions lead to the formation of centrosymmetric dimers and spirocyclic ring motifs (R22(8) and R21(5)) in the crystal lattice, further stabilized by C—H⋯π interactions. [] Interestingly, the two aromatic rings are not coplanar, exhibiting a dihedral angle of 88.07° due to steric hindrance. []
Q2: How can this compound be utilized in polymer synthesis?
A2: this compound serves as a valuable precursor for synthesizing bisphthalazinone monomers. [] These monomers can be subsequently polymerized to create high molecular weight polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. [] This approach allows for the incorporation of the phthalazinone moiety into the polymer backbone, leading to desirable properties such as high glass transition temperatures (Tgs) and excellent thermal stability. []
Q3: What are the potential applications of polymers derived from this compound?
A4: Polymers derived from this compound, specifically the poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, exhibit exceptional thermal properties. [] Their high Tgs and thermal stability make them suitable candidates for applications requiring high-performance materials, such as in aerospace engineering, electronics, and advanced composite materials. []
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